Monodes(N-carboxymethyl)valine Daclatasvir

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

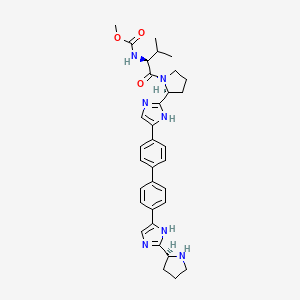

Monodes(N-carboxymethyl)valine Daclatasvir, also known as Daclatasvir Impurity A, is the main degradation product of Daclatasvir . Daclatasvir is a potent NS5A protein inhibitor .

Molecular Structure Analysis

The molecular structure of Monodes(N-carboxymethyl)valine Daclatasvir is complex, with a molecular formula of C33H39N7O3 . It contains the two amino acids proline and valine in their natural L-form .Wissenschaftliche Forschungsanwendungen

Overview of Daclatasvir in Hepatitis C Treatment

Daclatasvir, known for its action against the Hepatitis C Virus (HCV), is a direct-acting antiviral that inhibits the NS5A protein. This protein plays a crucial role in HCV RNA replication. Daclatasvir has demonstrated potent pangenotypic activity, meaning it's effective across a wide range of HCV genotypes. This effectiveness is highlighted in its application in combination therapies, notably enhancing sustained virological response rates across different patient demographics, including those with HCV genotypes 1–4 and patients co-infected with HIV (McCormack, 2015; Manolakopoulos et al., 2016; Bonora & Puoti, 2017).

Pharmacokinetic Properties

The pharmacokinetic profile of Daclatasvir supports its use in once-daily dosing regimens. It exhibits rapid absorption and a moderate elimination half-life, which allows for steady-state concentrations to be achieved within a few days of dosing. Daclatasvir can be administered without regard to food, making it a convenient option for patients. Its pharmacokinetics are not significantly affected by intrinsic factors such as age, sex, or race, and no dose adjustment is required for patients with hepatic or renal impairment (Gandhi et al., 2018).

Exploration in Non-HCV Applications

Interestingly, Daclatasvir's role extends beyond HCV treatment. Research has explored its potential in treating other viral infections, such as COVID-19, due to the homology between the HCV RNA polymerase and the SARS-CoV-2 RNA polymerase. Preliminary studies suggest that Daclatasvir, in combination with Sofosbuvir, could be an effective treatment strategy against COVID-19, highlighting the drug's versatility and potential applicability in pandemics beyond HCV (Shabani et al., 2021).

Wirkmechanismus

Target of Action

Monodes(N-carboxymethyl)valine Daclatasvir, also known as methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate, is primarily targeted towards the Hepatitis C Virus (HCV) NS5A protein . The NS5A protein plays a crucial role in the replication of the HCV.

Mode of Action

The compound acts as a potent inhibitor of the HCV NS5A protein . By inhibiting this protein, it disrupts the replication process of the virus, thereby reducing the viral load in the body.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HCV replication pathway . By inhibiting the NS5A protein, the compound disrupts the replication of the virus, which in turn affects the overall lifecycle of the HCV.

Result of Action

The result of the action of Monodes(N-carboxymethyl)valine Daclatasvir is the reduction of the HCV viral load in the body . By inhibiting the NS5A protein, the compound disrupts the replication of the virus, leading to a decrease in the number of viral particles.

Eigenschaften

IUPAC Name |

methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N7O3/c1-20(2)29(39-33(42)43-3)32(41)40-17-5-7-28(40)31-36-19-27(38-31)24-14-10-22(11-15-24)21-8-12-23(13-9-21)26-18-35-30(37-26)25-6-4-16-34-25/h8-15,18-20,25,28-29,34H,4-7,16-17H2,1-3H3,(H,35,37)(H,36,38)(H,39,42)/t25-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLPGQSNBFUPQA-FMYROPPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monodes(N-carboxymethyl)valine Daclatasvir | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol](/img/structure/B1144744.png)